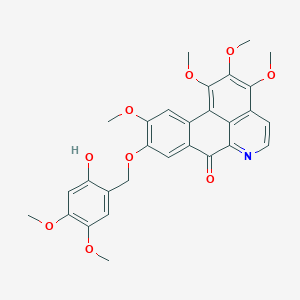

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

Description

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine (CAS: 872729-33-4) is an oxoaporphine alkaloid first isolated from Thalictrum elegans . Its molecular formula is C29H27NO9 (molecular weight: 533.53 g/mol), and it appears as a red crystalline powder with a purity of 97.5% . The compound features a complex polycyclic structure with multiple methoxy groups, a hydroxybenzyloxy substituent, and a ketone group, distinguishing it from simpler aporphine derivatives. It is primarily used as a reference standard in phytochemical and pharmacological research .

Properties

Molecular Formula |

C29H27NO9 |

|---|---|

Molecular Weight |

533.5 g/mol |

IUPAC Name |

5-[(2-hydroxy-4,5-dimethoxyphenyl)methoxy]-4,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |

InChI |

InChI=1S/C29H27NO9/c1-33-19-9-14(18(31)12-21(19)35-3)13-39-22-11-17-16(10-20(22)34-2)24-23-15(7-8-30-25(23)26(17)32)27(36-4)29(38-6)28(24)37-5/h7-12,31H,13H2,1-6H3 |

InChI Key |

LHTZHKQWUHDJDX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)COC2=C(C=C3C(=C2)C(=O)C4=NC=CC5=C4C3=C(C(=C5OC)OC)OC)OC)O)OC |

Origin of Product |

United States |

Preparation Methods

Botanical Origins

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine has been identified in two plant families:

Solvent Extraction

The extraction process follows standard alkaloid isolation protocols:

The dried extract yields a dark residue rich in oxoaporphines, requiring further purification.

Chromatographic Isolation and Purification

Column Chromatography

Silica gel (200–300 mesh) columns with gradient elution achieve primary fractionation:

Preparative Thin-Layer Chromatography (PTLC)

Final purification employs PTLC plates (Silica gel GF254) with chloroform:methanol:ammonia (15:1:0.1) solvent system. The compound exhibits an Rf value of 0.42 under UV 254 nm.

Structural Elucidation

Spectroscopic Data

Key structural features were confirmed through multimodal analysis:

| Technique | Critical Findings |

|---|---|

| 1H NMR (CDCl3, 400 MHz) | - 8.02 ppm (d, H-11), 7.89 ppm (d, H-8) for aromatic protons |

-

6.52 ppm (s, H-3′), 6.48 ppm (s, H-6′) from benzyloxy group |

| 13C NMR (CDCl3, 100 MHz) | - 181.2 ppm (C-8 ketone) -

152.1–148.3 ppm (methoxy-bearing carbons) |

| HR-ESI-MS | m/z 552.1921 [M+H]+ (calculated for C29H29NO9: 552.1918) |

| IR (KBr) | 1675 cm⁻¹ (C=O stretch), 1603 cm⁻¹ (aromatic C=C) |

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C29H27NO9 | |

| Molecular Weight | 533.52 (Biocrick) vs. 551.584 (GlpBio) | |

| Solubility | >10 mM in DMSO, chloroform, acetone | |

| Stability | -20°C under desiccation for ≥6 months |

Note: Molecular weight discrepancies between suppliers suggest potential hydrate/anhydrous form differences.

Stock Solution Preparation

| Concentration | Volume (per 1 mg) | Recommended Solvent |

|---|---|---|

| 10 mM | 0.187 mL | DMSO |

| 1 mM | 1.87 mL | DMSO:water (1:1) |

Warming to 37°C with sonication improves dissolution kinetics.

Analytical Challenges and Optimization

Purity Assessment

HPLC conditions for quality control (C18 column, 250 × 4.6 mm):

Degradation Pathways

Accelerated stability studies indicate:

-

5% decomposition after 72 hrs at 25°C in aqueous solution

Pharmacological Applications (Contextual Reference)

While preparation-focused, supplier data note its use in:

Chemical Reactions Analysis

Types of Reactions

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Substitution: Methoxy and benzyloxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield hydroxylated derivatives.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Reference Standard : The compound is utilized as a reference standard in studies involving oxoaporphine alkaloids. Its distinct structure aids in understanding the properties and reactions of related compounds .

- Synthesis Studies : Research into synthetic routes for this compound helps elucidate methods for creating complex alkaloids, contributing to advancements in organic synthesis techniques.

-

Biological Research

- Pharmacological Potential : Preliminary studies indicate that 1,2,3,10-tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine may exhibit significant biological activities. Investigations have focused on its potential anti-cancer properties and effects on metabolic pathways .

- Mechanism of Action : Although not fully understood, it is believed that the compound may inhibit specific enzymes and bind to various receptors, modulating cellular responses.

- Medical Applications

-

Material Science

- Development of New Materials : The unique chemical structure of this compound makes it a candidate for developing new materials or drugs. Its properties may be exploited in creating advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

Research has shown that compounds structurally similar to this compound exhibit anticancer properties. A study utilizing various cell lines demonstrated significant growth inhibition in cancer cells when treated with related oxoaporphine derivatives. This suggests potential for further exploration of this compound in cancer therapy .

Case Study 2: Enzyme Inhibition

Investigations into the enzyme inhibition capabilities of this compound revealed that it may affect key metabolic pathways. Specific assays indicated that certain derivatives could inhibit enzymes involved in critical biochemical processes, paving the way for further studies into their therapeutic implications .

Mechanism of Action

The exact mechanism of action of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving:

Enzyme Inhibition: It may inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: It could bind to certain receptors, modulating cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound 2 : 1,2,3,10-Tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine

- Source : Also isolated from Thalictrum elegans .

- Structural Differences: Replaces the 2-hydroxy-4,5-dimethoxybenzyloxy group in the target compound with a 4,5-dimethoxy-2-formylphenoxy moiety.

- Implications :

Colchicine (CAS: 64-86-8)

- Structure: C22H25NO6, featuring a benzo[a]heptalen core with acetamide and methoxy substituents .

- Key Differences :

- Lacks the hydroxybenzyloxy side chain and has fewer methoxy groups (four vs. six in the target compound).

- Contains an acetamide group instead of a ketone.

- Functional Impact :

Physicochemical Properties

- Notable Trends: Increased methoxy substitution (target compound vs. The hydroxy group in the target compound improves polarity compared to colchicine, which may influence pharmacokinetics .

Biological Activity

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is a member of the oxoaporphine alkaloids, which are known for their diverse biological activities. This compound has garnered interest due to its potential applications in pharmacology and medicinal chemistry. This article reviews its biological activity based on various studies, highlighting its mechanisms of action and therapeutic potentials.

The chemical structure of this compound is characterized by a complex arrangement of methoxy and hydroxyl groups that contribute to its biological properties. The molecular formula is , with a molecular weight of 533.52 g/mol. It is soluble in various organic solvents including chloroform and DMSO .

Antioxidant Activity

Research indicates that oxoaporphine alkaloids exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. A study highlighted the ability of similar compounds to inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

This compound has shown potential in modulating inflammatory pathways. It appears to inhibit the activation of NF-κB and other pro-inflammatory cytokines, suggesting its utility in treating chronic inflammatory conditions .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators . The compound's ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent.

Neuroprotective Effects

Given the role of oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, the neuroprotective properties of this compound are particularly noteworthy. It has been shown to protect neuronal cells from apoptosis induced by oxidative stressors .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of multiple methoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Cell Signaling Modulation : It influences key signaling pathways involved in inflammation and apoptosis such as MAPK/ERK and PI3K/Akt pathways.

- Gene Expression Regulation : The compound may alter the expression levels of genes associated with cell survival and apoptosis through epigenetic modifications .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) with IC50 values indicating potent activity.

- Animal Models : In vivo studies using murine models showed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to untreated controls .

Q & A

What are the primary natural sources and isolation protocols for this compound?

Level: Basic

Answer:

This compound is a natural product derived from the Hernandia genus within the Hernandiaceae family . Isolation typically involves:

- Extraction: Use of polar solvents (e.g., methanol, ethanol) via maceration or Soxhlet extraction.

- Fractionation: Column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane/ethyl acetate to methanol).

- Purification: Preparative HPLC or recrystallization for final purity.

Key challenges include preserving labile methoxy and hydroxy groups during extraction, requiring inert atmospheres or low-temperature processing.

Which spectroscopic and chromatographic techniques are critical for structural elucidation?

Level: Basic

Answer:

Structural characterization relies on:

- MS (Mass Spectrometry): High-resolution ESI-MS to determine molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- NMR: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assign methoxy, hydroxy, and benzyloxy substituents. Aporphine core signals (e.g., aromatic protons) are key markers .

- X-ray Crystallography: Resolves stereochemistry if single crystals are obtainable.

- HPLC-DAD/UV: Validates purity and tracks specific λmax absorption (e.g., 280–320 nm for aromatic systems).

How can researchers design experiments to evaluate its bioactivity in cancer models?

Level: Advanced

Answer:

Experimental Design:

In Vitro Screening:

- Cell Lines: Use panels (e.g., NCI-60) to assess cytotoxicity (MTT/WST-1 assays).

- Mechanistic Studies: Apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and ROS detection (DCFH-DA probes).

In Vivo Models:

- Xenografts: Administer compound (oral/IP) to tumor-bearing mice; monitor tumor volume and histopathology.

- Pharmacokinetics: Plasma half-life (LC-MS/MS) and tissue distribution.

Controls: Include positive controls (e.g., doxorubicin) and solvent-only groups.

How should discrepancies in reported bioactivity data be resolved?

Level: Advanced

Answer:

Contradictions (e.g., varying IC50 values) may arise from:

- Experimental Variability: Cell line passage number, serum concentration, or incubation time.

- Compound Stability: Degradation under light/heat; validate via stability-indicating HPLC.

Resolution Strategies: - Inter-laboratory Replication: Collaborative studies using standardized protocols.

- Dose-Response Curves: Multiple replicates across a broad concentration range.

- Meta-Analysis: Compare data across studies, adjusting for methodological differences.

What computational approaches predict molecular targets and structure-activity relationships (SAR)?

Level: Advanced

Answer:

- Molecular Docking: Screen against targets (e.g., topoisomerases, kinases) using AutoDock Vina or Schrödinger. Focus on interactions with methoxy/hydroxy groups.

- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate substituents (e.g., 2-hydroxy-4,5-dimethoxybenzyloxy) with bioactivity.

- MD Simulations: Assess binding stability (RMSD/RMSF metrics) over 100+ ns trajectories.

What synthetic challenges arise in preparing derivatives of this compound?

Level: Advanced

Answer:

Key hurdles include:

- Regioselectivity: Selective modification of methoxy/hydroxy groups without disrupting the aporphine core. Use protective groups (e.g., TBS for -OH, acetyl for -OMe).

- Stereochemical Control: Chirality at C9 and C10 requires asymmetric catalysis (e.g., Sharpless epoxidation).

- Scalability: Low yields in multi-step syntheses; optimize via microwave-assisted or flow chemistry.

How does the compound’s solubility and stability impact formulation for in vivo studies?

Level: Advanced

Answer:

- Solubility: Limited aqueous solubility (due to methoxy groups) necessitates vehicles like DMSO/PEG 400 or nanoformulations (liposomes).

- Stability: Susceptibility to oxidation (hydroxy groups) requires storage at -80°C under nitrogen.

- Bioavailability: Enhance via prodrug strategies (e.g., esterification of hydroxy groups).

What strategies validate the compound’s mechanism of action in complex biological systems?

Level: Advanced

Answer:

- Omics Profiling: RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis, DNA repair).

- CRISPR Knockouts: Validate target engagement by comparing WT vs. gene-edited cell lines.

- Biophysical Assays: SPR or ITC to measure binding affinity to putative targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.